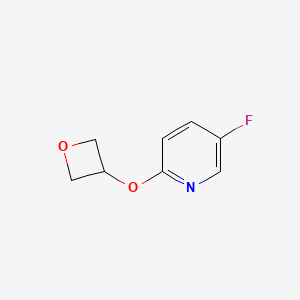

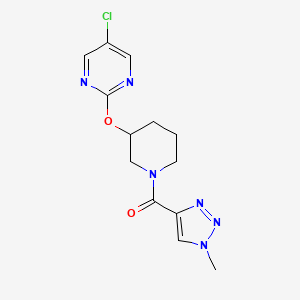

5-Fluoro-2-(oxetan-3-yloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated pyridines, including ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’, has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

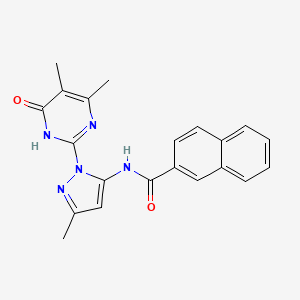

The molecular structure of ‘this compound’ is unique and contributes to its wide range of applications in scientific research. The compound has been extensively studied for its potential applications in various fields of research and industry.Chemical Reactions Analysis

The chemical reactions involving ‘this compound’ have been studied in the context of oxetane formation through epoxide opening with trimethyloxosulfonium ylide . This process involves the initial formation of the epoxide followed by ring opening .Physical And Chemical Properties Analysis

The physical and chemical properties of ‘this compound’ contribute to its versatility in scientific research. Its unique structure and properties make it a valuable material in fields ranging from drug discovery to material synthesis.Scientific Research Applications

Cross Electrophile Coupling in Organic Synthesis

5-Fluoro-2-(oxetan-3-yloxy)pyridine: has been utilized in cross electrophile coupling reactions, which are pivotal in constructing complex molecules for pharmaceuticals and agrochemicals . This compound serves as a versatile building block that can react with various alkyl halides under nickel-catalysis, providing a pathway to synthesize heteroaryl compounds with potential biological activity.

Fluorination in Heterocyclic Chemistry

The introduction of fluorine atoms into heterocyclic compounds like pyridines can significantly alter their physical, chemical, and biological properties . This compound can be used to synthesize fluorinated pyridines, which are less reactive and have reduced basicity compared to their non-fluorinated counterparts. These fluorinated derivatives are valuable in the development of new pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity.

Pharmaceutical Intermediates

In the pharmaceutical industry, This compound is a key intermediate in the synthesis of various biologically active molecules . Its incorporation into drug molecules can improve pharmacokinetic properties and increase the efficacy of the drugs. The presence of both the fluorine atom and the oxetane ring in the compound provides unique electronic and steric attributes that are beneficial in drug design.

Material Science Applications

This compound’s unique structure makes it a candidate for creating novel materials with specific electronic properties . In material science, it can be used to develop new polymers or coatings that require the stability and reactivity provided by the fluorine atom and the oxetane ring.

Environmental Studies

While direct applications of This compound in environmental studies are not extensively documented, its derivatives, such as 5-fluoro-2-oxindole, have been studied for their potential in treating neuropathic pain and could be investigated for their environmental impact as well .

Analytical Methods Development

The compound’s fluorine atom can be utilized in analytical chemistry, particularly in the development of fluorine-19 NMR spectroscopy methods . This technique is used to study the structure, dynamics, and interactions of fluorinated compounds, which are increasingly important in pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . These hazards may also apply to ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name |

5-fluoro-2-(oxetan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWFQCZXTLPYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

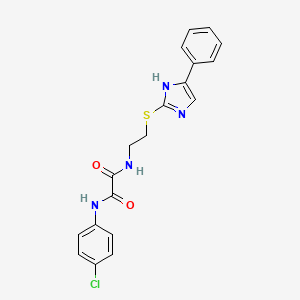

![(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2592710.png)

![1-Benzyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2592712.png)

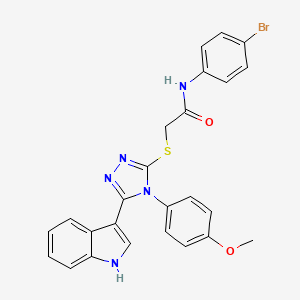

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)

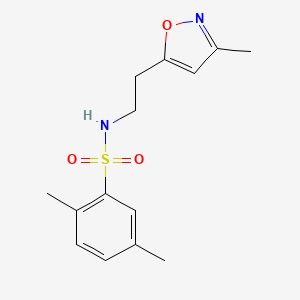

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2592714.png)

![(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2592723.png)

![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)